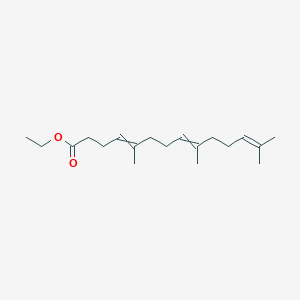![molecular formula C19H23NOSi B14613021 [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone CAS No. 60120-95-8](/img/structure/B14613021.png)
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone is a complex organic compound with a unique structure that includes both dimethylamino and ethenyl(dimethyl)silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the synthesis of the phenylmethanone core, often through Friedel-Crafts acylation.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Addition of Ethenyl(dimethyl)silyl Group: This step may involve hydrosilylation reactions to introduce the ethenyl(dimethyl)silyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl(dimethyl)silyl group can enhance the compound’s stability and reactivity. These interactions can modulate biological activities and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone, 4-(dimethylamino)-: Similar in structure but lacks the ethenyl(dimethyl)silyl group.
Michler’s ketone: Contains two dimethylamino groups but no ethenyl(dimethyl)silyl group.
Uniqueness
The presence of both dimethylamino and ethenyl(dimethyl)silyl groups in [4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone makes it unique
Propiedades
Número CAS |
60120-95-8 |
|---|---|
Fórmula molecular |
C19H23NOSi |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-[4-[ethenyl(dimethyl)silyl]phenyl]methanone |
InChI |
InChI=1S/C19H23NOSi/c1-6-22(4,5)18-13-9-16(10-14-18)19(21)15-7-11-17(12-8-15)20(2)3/h6-14H,1H2,2-5H3 |
Clave InChI |
UMWITJGGCOALTE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


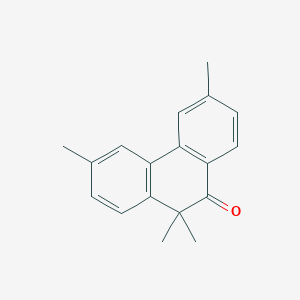

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
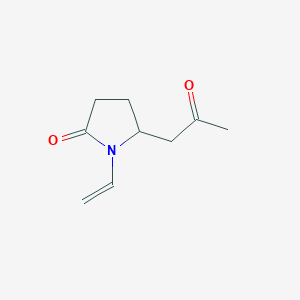
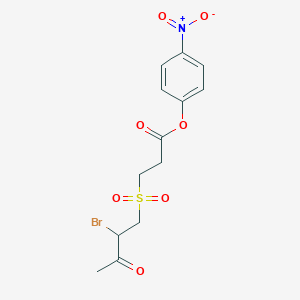



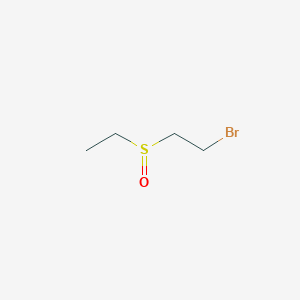
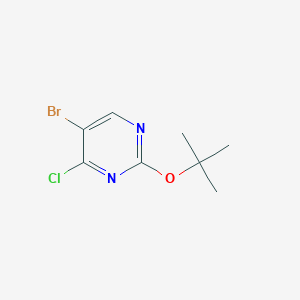
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
